5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

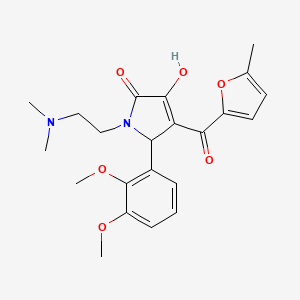

This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Its structure features:

- A 2,3-dimethoxyphenyl group at position 5, contributing electron-donating effects and influencing aromatic interactions.

- A 5-methylfuran-2-carbonyl group at position 4, introducing hydrophobicity and π-stacking capabilities.

- A 3-hydroxy group at position 3, enabling hydrogen bonding and metal coordination.

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-13-9-10-15(30-13)19(25)17-18(14-7-6-8-16(28-4)21(14)29-5)24(12-11-23(2)3)22(27)20(17)26/h6-10,18,26H,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYNIWVLVNEYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,3-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential for biological activity. Its unique structural features, including a pyrrolinone core and various functional groups, suggest a diverse range of chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound's molecular formula is , and its molecular weight is approximately 440.496 g/mol. The structure includes:

- A pyrrolinone core , which is crucial for its biological interactions.

- A dimethylaminoethyl side chain , potentially influencing its pharmacological properties.

- A dimethoxyphenyl group and a furan-derived carbonyl moiety , which may enhance its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives of furanones have shown effectiveness against various pathogens without hemolytic effects on human erythrocytes .

- Cell Cycle Arrest : Research indicates that certain furan derivatives can induce cell cycle arrest in yeast cells at the S and G2/M phases, suggesting potential applications in anti-infective therapies .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-glucosidase, which is crucial in managing blood glucose levels. Inhibitory activities have been observed in related compounds, indicating potential antidiabetic applications .

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds similar to this compound:

Table 1: Summary of Biological Activities

Potential Applications

The unique combination of functional groups in this compound suggests several potential applications:

- Antimicrobial Agents : Its structural characteristics may allow it to target microbial pathogens effectively.

- Antidiabetic Drugs : By inhibiting α-glucosidase, it could play a role in managing diabetes.

- Cancer Therapeutics : The ability to induce cell cycle arrest positions it as a candidate for anticancer drug development.

Comparison with Similar Compounds

Key Observations:

The 2-(dimethylamino)ethyl chain improves aqueous solubility relative to the 3-pyridinylmethyl group in , which is more rigid and less basic.

Carbonyl Group Variations: The 5-methylfuran-2-carbonyl moiety in the target compound is smaller and less planar than the dihydrobenzofuranoyl group in , possibly reducing π-π stacking interactions but improving metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.